molecular formula C9H7FO B135993 6-Fluoro-2-methylbenzofuran CAS No. 139313-87-4

6-Fluoro-2-methylbenzofuran

Cat. No. B135993
M. Wt: 150.15 g/mol
InChI Key: MQURFWNAQQLTDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-2-methylbenzofuran is a chemical compound . It is a derivative of benzofuran, which is a class of compounds that are ubiquitous in nature . Benzofuran compounds are known for their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of considerable research. Various methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of 6-Fluoro-2-methylbenzofuran can be analyzed using techniques such as mass spectrometry . Mass spectrometry is extensively used for the analysis of molecular structures of unknown compounds in the gas phase . It manipulates the molecules by converting them into ions using various ionization sources .


Chemical Reactions Analysis

The chemical reactions of 6-Fluoro-2-methylbenzofuran can be analyzed using various techniques. Gathering insights into the mechanism and kinetics of chemical reactions is now at your fingertips . It provides answers to key chemical questions: reaction yield, mechanistic insights, and reaction kinetics .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Fluoro-2-methylbenzofuran can be analyzed using various techniques. For example, the chemical properties of a material can be predicted based on its chemistry . The physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .

Scientific Research Applications

Fluorine Substitution in Carcinogenesis

Fluorine substitution has been investigated to understand its role in carcinogenesis, particularly focusing on the tumorigenic activities of benzo[a]pyrene and its fluorinated derivatives. Studies comparing the activities of benzo[a]pyrene (BP) and 6-fluorobenzo[a]pyrene (6-F-BP) revealed that 6-F-BP exhibited similar activity for lung adenoma induction but had about half the activity of BP for initiating skin papillomas. The results highlight the need for detailed metabolic studies to assess the role of the unsubstituted position in the carcinogenicity of the parent compound (Buening et al., 1983).

Imaging for Metabotropic Glutamate Receptor

The compound 4-[18F]fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide ([18F]FITM) was evaluated as a PET ligand for imaging metabotropic glutamate receptor subtype 1 (mGluR1) in rat and monkey brains. The study demonstrated the utility of [18F]FITM for determining the regional distribution and density of mGluR1 and the occupancy of drugs in the human brain, highlighting its potential for research and diagnostic purposes (Yamasaki et al., 2012).

Anti-inflammatory and Analgesic Activity

Research into 5-aroyl-6-substituted-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids showed that several compounds, notably the 5-(4-fluoro- and 4-chlorobenzoyl)-6-methyl derivatives, were of equal or greater potency than indomethacin as anti-inflammatory and analgesic agents in both acute and chronic animal models (Muchowski et al., 1985).

Safety And Hazards

The safety data sheet for a similar compound, Benzofuran-2-yl methyl ketone, indicates that it may cause skin and eye irritation, and may be harmful if inhaled or swallowed . It is recommended to use proper personal protective equipment when handling this compound .

Future Directions

The future directions for the research on 6-Fluoro-2-methylbenzofuran could include the development of new pharmaceuticals that have a broader spectrum of activity or act through novel mechanisms of action . The field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies .

properties

IUPAC Name

6-fluoro-2-methyl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQURFWNAQQLTDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-2-methylbenzofuran

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoro-2-methylbenzofuran
Reactant of Route 2
6-Fluoro-2-methylbenzofuran
Reactant of Route 3
Reactant of Route 3
6-Fluoro-2-methylbenzofuran
Reactant of Route 4
Reactant of Route 4
6-Fluoro-2-methylbenzofuran
Reactant of Route 5
6-Fluoro-2-methylbenzofuran
Reactant of Route 6
6-Fluoro-2-methylbenzofuran

Citations

For This Compound
1
Citations
EC Cherney, L Zhang, J Lo, T Huynh… - Journal of Medicinal …, 2022 - ACS Publications
The identification of agonists of the stimulator of interferon genes (STING) pathway has been an area of intense research due to their potential to enhance innate immune response and …
Number of citations: 15 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.